1-(3-Chloro-2-oxopropyl)pyrrolidine-2,5-dione

Physicochemical profiling Covalent inhibitor design Structure-property relationships

1-(3-Chloro-2-oxopropyl)pyrrolidine-2,5-dione (CAS 85834-38-4) is a synthetic pyrrolidine-2,5-dione (succinimide) derivative bearing a 3-chloro-2-oxopropyl N-substituent. Its molecular formula is C7H8ClNO3, with a molecular weight of 189.59 g/mol, a computed XLogP3-AA of -0.5, and a topological polar surface area (TPSA) of 54.5 Ų.

Molecular Formula C7H8ClNO3
Molecular Weight 189.59 g/mol
CAS No. 85834-38-4
Cat. No. B15111521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-2-oxopropyl)pyrrolidine-2,5-dione
CAS85834-38-4
Molecular FormulaC7H8ClNO3
Molecular Weight189.59 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(=O)CCl
InChIInChI=1S/C7H8ClNO3/c8-3-5(10)4-9-6(11)1-2-7(9)12/h1-4H2
InChIKeyQUGXRLMLIODQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-2-oxopropyl)pyrrolidine-2,5-dione (CAS 85834-38-4): Sourcing & Procurement Guide for a Chloroketone-Functionalized Succinimide


1-(3-Chloro-2-oxopropyl)pyrrolidine-2,5-dione (CAS 85834-38-4) is a synthetic pyrrolidine-2,5-dione (succinimide) derivative bearing a 3-chloro-2-oxopropyl N-substituent [1]. Its molecular formula is C7H8ClNO3, with a molecular weight of 189.59 g/mol, a computed XLogP3-AA of -0.5, and a topological polar surface area (TPSA) of 54.5 Ų [1]. The compound incorporates a chloromethyl ketone electrophilic warhead appended to a cyclic imide scaffold, placing it at the intersection of covalent probe chemistry and succinimide-based bioactive molecule design [2]. It is listed in the EPA DSSTox database (DTXSID00511621) and is available from select research chemical suppliers [1][2].

Why 1-(3-Chloro-2-oxopropyl)pyrrolidine-2,5-dione Cannot Be Replaced by Off-the-Shelf Succinimide Analogs


The 3-chloro-2-oxopropyl side chain of this compound confers a unique bifunctional reactivity profile—a succinimide ring combined with a chloromethyl ketone electrophile—that is absent in common succinimide derivatives such as N-methylsuccinimide, N-chlorosuccinimide (NCS), or non-chlorinated N-alkyl succinimides [1]. The chloromethyl ketone moiety is a well-established covalent warhead capable of irreversibly modifying active-site cysteine and other nucleophilic residues in target proteins, a property not shared by simple N-alkyl succinimides or by the reducing-agent character of NCS [2]. Substitution with a non-halogenated analog (e.g., 1-(2-oxopropyl)pyrrolidine-2,5-dione, CAS 30057-93-3) eliminates the electrophilic chlorine and drastically reduces covalent binding capacity, while replacement with a reduced chloropropyl derivative (CAS 116445-61-5) removes the ketone activation necessary for nucleophilic addition chemistry [1][2]. These structural distinctions mean that the compound's intended application—whether as a covalent inhibitor scaffold, a chemical biology probe, or a reactive synthetic intermediate—cannot be fulfilled by superficially similar pyrrolidine-2,5-dione derivatives.

Quantitative Evidence Guide: Head-to-Head Differentiation of 1-(3-Chloro-2-oxopropyl)pyrrolidine-2,5-dione from Closest Analogs


Physicochemical Differentiation vs. 1-(2-Oxopropyl)pyrrolidine-2,5-dione (CAS 30057-93-3): Chlorine Introduces Electrophilicity and Alters Partitioning

The target compound incorporates a chlorine atom at the terminal position of the oxopropyl side chain, which is absent in the non-halogenated comparator 1-(2-oxopropyl)pyrrolidine-2,5-dione (CAS 30057-93-3). This single atom substitution converts a simple ketone into a chloromethyl ketone electrophile. The computed physicochemical properties show measurable differences: the target compound has a higher molecular weight (189.59 vs. 155.15 g/mol), an additional heavy atom, and a lower XLogP3-AA (-0.5) compared to the non-chlorinated analog, reflecting the electron-withdrawing effect of chlorine on lipophilicity [1]. The TPSA remains identical at 54.5 Ų, indicating that the chlorine substitution modulates electronic properties without altering polar surface area [1].

Physicochemical profiling Covalent inhibitor design Structure-property relationships

Ketone-Dependent Reactivity Differentiation vs. 1-(3-Chloropropyl)pyrrolidine-2,5-dione (CAS 116445-61-5): Carbonyl Activation Is Required for Electrophilic Warhead Function

1-(3-Chloropropyl)pyrrolidine-2,5-dione (CAS 116445-61-5) is a reduced analog differing from the target compound by the absence of the ketone carbonyl at position 2 of the propyl chain. In the target compound, the carbonyl group is positioned alpha to the chlorine, creating a chloromethyl ketone motif where the electron-withdrawing carbonyl activates the adjacent CH2Cl group for SN2-type nucleophilic displacement [1]. In the reduced comparator, the chlorine is attached to a simple alkyl chain without carbonyl activation, rendering it a far less reactive alkyl chloride. The molecular formula difference (C7H8ClNO3 vs. C7H10ClNO2) reflects the formal loss of one oxygen atom in the reduced analog .

Electrophilic warhead Covalent inhibition Structure-activity relationship

Scaffold Differentiation vs. N-(3-Chloro-2-oxopropyl)phthalimide (CAS 35750-02-8): Succinimide vs. Phthalimide Core Determines Size and Lipophilicity

N-(3-Chloro-2-oxopropyl)phthalimide (CAS 35750-02-8) shares the identical 3-chloro-2-oxopropyl side chain but couples it to a phthalimide rather than succinimide ring system. The target compound's succinimide core (MW 189.59, 12 heavy atoms, XLogP -0.5) is significantly smaller and less lipophilic than the phthalimide analog (MW ≈ 237.64, 17 heavy atoms, XLogP estimated at +1.0 to +1.5) [1]. This translates to a higher ligand efficiency and more favorable physicochemical profile for applications where minimal molecular weight and controlled lipophilicity are critical, such as fragment-based drug discovery or CNS-targeted probe development [2].

Scaffold selection Fragment-based design Lipophilic efficiency

Electrophilic Warhead Characterization: Chloromethyl Ketone vs. Acrylamide and Chloroacetamide Warheads—Implications for Covalent Selectivity

The chloromethyl ketone warhead in the target compound belongs to a distinct class of electrophiles that react via SN2 displacement, contrasting with the Michael acceptor mechanism of acrylamides and the SN2 reactivity of chloroacetamides. Chloromethyl ketones exhibit intermediate reactivity: more reactive than acrylamides but generally less promiscuous than unsubstituted chloroacetamides, as the ketone carbonyl provides both activation and steric modulation of the electrophilic center [1]. This positions the target compound as a covalent warhead-bearing scaffold with a reactivity profile that differs from both milder (acrylamide) and more aggressive (chloroacetamide) alternatives, potentially offering a tuned spectrum of target engagement [1][2].

Covalent inhibitor design Warhead reactivity Targeted covalent inhibitors

Solubility and Formulation-Relevant Property Differentiation vs. N-Chlorosuccinimide (CAS 128-09-6): Impact of the 2-Oxopropyl Side Chain

N-Chlorosuccinimide (NCS, CAS 128-09-6) is the simplest chlorinated succinimide and is widely used as a stoichiometric chlorinating agent. The target compound differs by the addition of a 2-oxopropyl linker between the succinimide nitrogen and the chlorine. This structural extension shifts the computed XLogP3-AA from approximately +0.2 (NCS, estimated) to -0.5 (target compound), representing a shift toward greater hydrophilicity [1]. The TPSA increases from approximately 37.4 Ų (NCS) to 54.5 Ų (target compound), reflecting the additional carbonyl oxygen, while the hydrogen bond acceptor count increases from 2 to 3 [1]. These changes have practical consequences for aqueous solubility and compatibility with polar assay conditions [2].

Solubility Formulation Physicochemical characterization

Ligand Efficiency and Drug-Likeness Comparison vs. Representative Succinimide Anticonvulsants (Ethosuximide, Methsuximide): Implications for Screening Library Selection

The target compound was compared to clinically used succinimide anticonvulsants (ethosuximide, CAS 77-67-8; methsuximide, CAS 77-41-8) on key drug-likeness parameters derived from PubChem computed properties [1]. The target compound has a molecular weight of 189.59 g/mol (vs. 141.17 for ethosuximide and 203.24 for methsuximide), placing it in a favorable fragment-to-lead range. Its XLogP of -0.5 is more hydrophilic than methsuximide (XLogP ≈ +1.5) and comparable to ethosuximide (XLogP ≈ -0.2), while its TPSA of 54.5 Ų is intermediate. None of these clinical comparators possess the chloromethyl ketone covalent warhead, which distinguishes the target compound as a covalent-capable scaffold not represented among approved succinimide drugs [1][2].

Drug-likeness Ligand efficiency Compound library design

Application Scenarios for 1-(3-Chloro-2-oxopropyl)pyrrolidine-2,5-dione: Where Its Differentiation Drives Procurement Decisions


Covalent Fragment Screening Library Construction

The chloromethyl ketone warhead of 1-(3-Chloro-2-oxopropyl)pyrrolidine-2,5-dione makes it a suitable entry for covalent fragment libraries, where its low molecular weight (189.59 Da), moderate hydrophilicity (XLogP -0.5), and succinimide scaffold differentiate it from both acrylamide-based fragments (lower reactivity) and chloroacetamide-based fragments (higher promiscuity). As established in Evidence Item 5, the compound fills a warhead reactivity niche not represented among clinical succinimide drugs, providing screening libraries with a covalent-capable scaffold of demonstrated pharmacological relevance [1].

Targeted Covalent Inhibitor (TCI) Lead Generation Against Cysteine Proteases or ALDH Enzymes

The chloromethyl ketone moiety is a recognized warhead for irreversible cysteine protease inhibition. The succinimide core provides a compact, optimizable scaffold for establishing non-covalent binding interactions prior to covalent bond formation. As described in Evidence Items 2 and 4, the compound's ketone-activated electrophile distinguishes it from non-covalent succinimide analogs, while its succinimide core differentiates it from phthalimide-based analogs with the same warhead (Evidence Item 3) by virtue of lower molecular weight and reduced lipophilicity, favorable for lead-like chemical starting points [1][2].

Chemical Biology Probe for Protein-Ligand Interaction Mapping via Covalent Capture

The combination of a small, hydrophilic succinimide scaffold with a chloromethyl ketone electrophile enables covalent capture of target proteins under physiologically relevant aqueous conditions. The improved aqueous compatibility (XLogP -0.5 vs. +1.0 to +1.5 for phthalimide analogs, as shown in Evidence Item 3) reduces the need for organic co-solvents in labeling experiments, minimizing protein denaturation artifacts. The compound's TPSA of 54.5 Ų and 0 H-bond donors (Evidence Items 1, 5) ensure that any observed binding interactions are dominated by the intended recognition elements rather than non-specific hydrophobic partitioning [1].

Synthetic Intermediate for Heterobifunctional Degrader (PROTAC) Linker Construction

The chloromethyl ketone group serves as a reactive handle for chemoselective conjugation to thiol-containing linkers or payloads, while the succinimide ring remains intact for further functionalization or as part of the E3 ligase-recruiting moiety. The orthogonal reactivity of the chloromethyl ketone (SN2 with soft nucleophiles) versus the succinimide carbonyls (nucleophilic addition with hard nucleophiles) enables sequential bioconjugation strategies. This bifunctional reactivity pattern, absent in simple N-alkyl succinimides (Evidence Item 1) and distinct from the non-selective oxidizing character of NCS (Evidence Item 5), positions the compound as a versatile building block for PROTAC and bioconjugate synthesis [1].

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